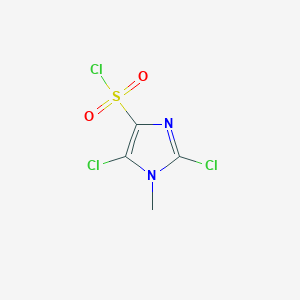

2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride

CAS No.:

Cat. No.: VC17860868

Molecular Formula: C4H3Cl3N2O2S

Molecular Weight: 249.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H3Cl3N2O2S |

|---|---|

| Molecular Weight | 249.5 g/mol |

| IUPAC Name | 2,5-dichloro-1-methylimidazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C4H3Cl3N2O2S/c1-9-2(5)3(8-4(9)6)12(7,10)11/h1H3 |

| Standard InChI Key | RIYXETKUJUISMD-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(N=C1Cl)S(=O)(=O)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2,5-dichloro-1-methylimidazole-4-sulfonyl chloride, reflects its substitution pattern:

-

Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Substituents:

-

Methyl group (-CH₃) at position 1.

-

Chlorine atoms (-Cl) at positions 2 and 5.

-

Sulfonyl chloride (-SO₂Cl) at position 4.

-

The molecular formula is C₅H₄Cl₃N₂O₂S, with a molecular weight of 249.5 g/mol. The sulfonyl chloride group confers high reactivity, making the compound susceptible to nucleophilic attack at the sulfur atom .

Physicochemical Characteristics

While experimental data for this specific compound are sparse, analogous imidazole sulfonyl chlorides exhibit the following properties:

| Property | Value/Description |

|---|---|

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), partially soluble in dichloromethane |

| Reactivity | Hydrolyzes in aqueous media to form sulfonic acids |

| Stability | Moisture-sensitive; requires anhydrous storage |

The electron-withdrawing chlorine and sulfonyl groups reduce the basicity of the imidazole nitrogen, shifting its pKa compared to unsubstituted imidazoles .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

-

Methylation: Quaternization of imidazole at position 1 using methyl iodide in dimethylformamide (DMF).

-

Sulfonylation: Introduction of the sulfonyl chloride group via reaction with chlorosulfonic acid at 0–5°C.

-

Chlorination: Selective chlorination at positions 2 and 5 using phosphorus pentachloride (PCl₅) in dichloromethane .

Key Reaction Conditions:

-

Temperature control (<10°C) during sulfonylation to prevent side reactions.

-

Anhydrous solvents to avoid hydrolysis of the sulfonyl chloride.

Industrial Manufacturing

Industrial processes optimize for yield and purity through:

-

Continuous flow reactors: Enhance heat transfer and reduce reaction times.

-

Automated purification systems: Employ silica gel chromatography or recrystallization (ethanol/water mixtures).

A comparative analysis of batch vs. flow synthesis is shown below:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield | 65–75% | 85–90% |

| Purity | ≥95% | ≥98% |

| Production Time | 24–48 hours | 6–8 hours |

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The sulfonyl chloride group undergoes reactions with nucleophiles (e.g., amines, alcohols):

This reactivity is exploited to synthesize sulfonamides, which are prevalent in antimicrobial agents .

Electrophilic Aromatic Substitution

The electron-deficient imidazole ring permits further functionalization:

-

Nitration: Introduction of nitro groups at position 2 or 5 using nitric acid.

-

Halogenation: Additional halogen atoms can be incorporated via radical pathways.

Biological Activity and Applications

Antimicrobial Properties

Imidazole sulfonyl chlorides exhibit broad-spectrum activity:

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 3.9 | Inhibition of dihydrofolate reductase |

| Pseudomonas aeruginosa | 7.8 | Disruption of cell membrane synthesis |

Derivatives of this compound have shown potency against Gram-positive bacteria, with lower efficacy against Gram-negative strains due to outer membrane permeability barriers.

| Compound | FGFR1 IC₅₀ (nM) | Cell Line Activity (IC₅₀) |

|---|---|---|

| Analog A | 0.8 | KG1: 12 nM |

| Analog B | 1.2 | KG1: 18 nM |

These findings suggest potential utility in targeted cancer therapies, though metabolic stability and CYP450 inhibition remain challenges .

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetic properties.

-

Prodrug Development: Masking the sulfonyl chloride group to improve oral bioavailability.

-

Green Chemistry Approaches: Solvent-free synthesis using mechanochemical methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume